4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl
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Overview
Description
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methoxy substituents on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of a biphenyl compound using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom on the benzene ring with a nucleophile, such as an amine or hydroxide ion.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or amines are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 4-chloro-3-fluoro-4’-methoxy-1,1’-biphenyl derivatives with additional chloro substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the biphenyl structure can influence the reactivity and selectivity of the compound. For example, the chloro and fluoro substituents can activate the benzene ring towards nucleophilic aromatic substitution, while the methoxy group can stabilize the intermediate formed during electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-methoxy-1,1’-biphenyl: This compound lacks the fluoro substituent, making it less reactive in certain chemical reactions.
4-Fluoro-4’-methoxybiphenyl: This compound lacks the chloro substituent, which can affect its reactivity and selectivity in chemical reactions.
4-Chloro-3’-methoxy-1,1’-biphenyl: This compound has a different substitution pattern, which can influence its chemical properties and applications.
Uniqueness
4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chloro and fluoro substituents on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H10ClFO |
---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
XOYSSFRCVGMZPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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